Trimethyl phosphite
Description
Significance of Organophosphorus Compounds in Modern Chemistry
Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, are integral to numerous scientific disciplines. beilstein-journals.orgrsc.org Their importance stems from their varied chemical properties, including a range of oxidation states, the ability to form multiple bonds, and their capacity to act as ligands for metal catalysts. beilstein-journals.org These compounds are found in crucial biological molecules and have significant applications in medicinal chemistry, agriculture, and materials science. beilstein-journals.orgrsc.orgjelsciences.commdpi.com In the realm of synthetic chemistry, they are indispensable as reagents and catalysts, enabling the construction of complex molecular architectures. beilstein-journals.org
Historical Trajectories and Evolution of Research on Trimethyl Phosphite (B83602)
The study of organophosphorus compounds, including trimethyl phosphite, has a rich history. While early research focused on fundamental synthesis and reactivity, the 20th century saw a surge in the exploration of their applications. A significant milestone in the history of organophosphorus chemistry is the Michaelis-Arbuzov reaction, a key method for forming carbon-phosphorus bonds, first described in the late 19th century. nih.govresearchgate.net Research into this compound specifically has evolved to encompass its role as a ligand in organometallic chemistry, its utility in various name reactions, and its application in the synthesis of a wide array of functional materials. wikipedia.orglabdepotinc.comottokemi.comlabiostring.com The global market for this compound has seen steady growth, driven by its use in agriculture, pharmaceuticals, and plastics. datahorizzonresearch.com
Methodological Frameworks in this compound Investigations
The investigation of this compound and its reactions employs a range of modern analytical and computational techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for characterizing the structure and purity of the compound and its derivatives. researchgate.net X-ray crystallography provides detailed insights into the three-dimensional arrangement of atoms in solid-state materials derived from this compound. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the conformational preferences of this compound and for elucidating the mechanisms of its reactions. researchgate.netrsc.orgacs.org For instance, computational studies have been instrumental in comparing the competing pathways of the Perkow and Michaelis-Arbuzov reactions. acs.orgnih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTQBVOFDCPGCX-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)OC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P, Array | |
| Record name | TRIMETHYL PHOSPHITE | |
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| Record name | TRIMETHYL PHOSPHITE | |
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DSSTOX Substance ID |
DTXSID4026979 | |
| Record name | Trimethyl phosphite | |
| Source | EPA DSSTox | |
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Molecular Weight |
124.08 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 99 °F. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid with a distinctive, pungent odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a distinctive, pungent odor. | |
| Record name | TRIMETHYL PHOSPHITE | |
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| Record name | Phosphorous acid, trimethyl ester | |
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Boiling Point |
232 °F at 760 mmHg (USCG, 1999), 110 °C, 111.5 °C, 232 °F | |
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| Record name | Trimethyl phosphite | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
82 °F (USCG, 1999), 28 °C (82 °F) - closed cup, 130 °F (54 °C) (open cup), 23 °C c.c., 82 °F | |
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| Record name | Trimethyl phosphite | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Reacts with water (NIOSH, 2023), Reacts (hydrolyzes) with water, Very soluble in ethanol, ether, Soluble in hexane, benzene, acetone, carbon tetrachloride, and kerosene, Solubility in water: reaction, Reacts | |
| Record name | TRIMETHYL PHOSPHITE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0518 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.046, 1.05 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
4.3 (Air = 1), Relative vapor density (air = 1): 4.3 | |
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Vapor Pressure |
24 mmHg at 77 °F (NIOSH, 2023), 24.0 [mmHg], Vapor pressure = 24 torr at 25 °C (saturates in air at 32,000 ppm), 24 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.2, 24 mmHg, (77 °F): 24 mmHg | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0640.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Color/Form |
Colorless liquid | |
CAS No. |
121-45-9 | |
| Record name | TRIMETHYL PHOSPHITE | |
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| Record name | TRIMETHYL PHOSPHITE | |
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Melting Point |
-108 °F (USCG, 1999), -78 °C, -108 °F | |
| Record name | TRIMETHYL PHOSPHITE | |
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Synthesis and Manufacturing
The primary industrial synthesis of trimethyl phosphite (B83602) involves the reaction of phosphorus trichloride (B1173362) with methanol (B129727). patsnap.comtechno-preneur.net This reaction is typically carried out in the presence of an acid scavenger, such as an organic amine like N,N-dimethylaniline or triethylamine, to neutralize the hydrogen chloride byproduct. patsnap.comtechno-preneur.net The process can be conducted continuously. techno-preneur.net
An alternative laboratory-scale synthesis involves the reaction of phosphorus trichloride with sodium methoxide. wikipedia.org
Physicochemical Properties and Reactivity
Trimethyl phosphite (B83602) is a colorless liquid with a distinctive, pungent odor. wikipedia.orgchemicalbook.com It is a flammable liquid and reacts with water. chemicalbook.cominchem.orgnoaa.gov
Trimethyl phosphite is susceptible to oxidation to trimethyl phosphate (B84403). wikipedia.org It also serves as a mild desulfurization reagent in organic synthesis. wikipedia.org
Spectroscopic and Computational Characterization of Trimethyl Phosphite
Conformational Analysis and Molecular Structure Elucidation of Trimethyl Phosphite (B83602)
The spatial arrangement of the methoxy (B1213986) groups relative to the central phosphorus atom in trimethyl phosphite gives rise to several possible conformers. The determination of the most stable conformers and the energy barriers for their interconversion has been a subject of detailed scientific investigation.
Experimental Spectroscopic Probes: Matrix Isolation Infrared Spectroscopy
Matrix isolation infrared (IR) spectroscopy is a powerful experimental technique used to study the vibrational properties of molecules. In this method, this compound (TMPhite) is trapped in an inert gas matrix, such as nitrogen or argon, at very low temperatures. osu.edursc.orgacs.org This process isolates individual molecules, preventing intermolecular interactions and resulting in sharp, well-resolved vibrational bands. optica.org
By using different deposition techniques, such as an effusive source at various temperatures (e.g., 298 K and 410 K) and a supersonic jet source, researchers can manipulate the populations of different conformers in the matrix. osu.edursc.orgacs.org Experiments have shown that at room temperature, multiple conformers of this compound coexist. osu.eduacs.org The main spectral features in the matrix isolation IR spectrum of this compound appear at specific wavenumbers, including 1066.8, 1035.0, 1030.8, 1025.1, 1022.2, 780.6, 775.8, 760.1, 742.2, 736.7, and 731.4 cm⁻¹. acs.org These experimental spectra provide a basis for identifying and assigning the vibrational modes of the different conformers predicted by theoretical calculations. osu.edursc.org
Theoretical Investigations: Ab Initio and Density Functional Theory (DFT) Calculations
To complement experimental findings, ab initio and Density Functional Theory (DFT) calculations are employed to model the molecular structure and energetics of this compound. osu.edursc.org These computational methods solve the electronic Schrödinger equation to predict various molecular properties, including the geometries of stable conformers and the transition states that connect them. A commonly used level of theory for these calculations is B3LYP with the 6-31++G** basis set. osu.eduacs.orgacs.org
Computational studies have identified four main energy minima on the potential energy surface of this compound. osu.eduacs.orgresearchgate.net These minima correspond to distinct conformers with different symmetries and arrangements of the methoxy groups. The notation for these conformers often describes the orientation of the methyl groups (trans or gauche) with respect to the phosphorus lone pair. The identified conformers are typically labeled as C₁(TG±G±), Cₛ(TG+G-), C₁(G±TT), and C₃(G±G±G±), where T stands for trans and G for gauche. acs.orgresearchgate.net
Furthermore, calculations have been performed to map the transition state structures that connect these minima. For instance, the energy barriers for the interconversion of the Cₛ(TG+G-) and C₁(G±TT) conformers to the most stable C₁(TG±G±) conformer have been calculated to be 0.2 and 0.6 kcal/mol, respectively. acs.orgresearchgate.net These low energy barriers indicate that the conformers can readily interconvert at room temperature.
DFT calculations have established the energy ordering of the this compound conformers. researchgate.net The most stable conformer, which serves as the global minimum on the potential energy surface, is the C₁(TG±G±) structure. acs.orgresearchgate.net In this conformation, two of the methoxy groups are in a gauche orientation and one is in a trans orientation relative to the phosphorus lone pair. dtic.mildtic.mil The relative energies of the other conformers increase in the order: Cₛ(TG+G-), C₁(G±TT), and C₃(G±G±G±). acs.orgresearchgate.net
The following table summarizes the relative energies of the this compound conformers as determined by DFT calculations.
| Conformer | Symmetry | Relative Energy (kcal/mol) |
| TG±G± | C₁ | 0.00 |
| TG+G- | Cₛ | 1.22 |
| G±TT | C₁ | 1.38 |
| G±G±G± | C₃ | 2.46 |
Data sourced from DFT computations. researchgate.net
Another study using DFT calculations at the B3PW91/6-311+G* level also identified four stable conformers with the anti,gauche+,gauche+ (ag+g+) conformer being the most stable. rsc.orgresearchgate.net The relative energies of the other conformers were found to be 6.3 kJ mol⁻¹ for ag-g+, 6.6 kJ mol⁻¹ for aa+g+, and 10.4 kJ mol⁻¹ for g+g+g+. rsc.orgresearchgate.net
The conformational preferences of this compound are governed by a delicate balance of hyperconjugative and steric interactions. researchgate.net Hyperconjugation involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital. wikipedia.org In this compound, this can involve interactions between the oxygen lone pairs and the anti-bonding P-O orbitals (anomeric effect), as well as interactions involving the C-H and C-O bonds. rsc.orgresearchgate.net
The absence of a phosphoryl group (P=O) in this compound, which is present in the related molecule trimethyl phosphate (B84403), significantly alters the balance of these interactions. researchgate.net In trimethyl phosphate, a geminal hyperconjugation interaction involving the phosphoryl group stabilizes the C₃ conformer, making it the most stable. researchgate.net In this compound, the lack of this interaction leads to the C₃ conformer being the highest in energy. researchgate.net Steric repulsion between the methoxy groups also plays a crucial role in determining the relative stabilities of the conformers. researchgate.net
Energy Ordering and Relative Stabilities of Conformers
Natural Bond Orbital (NBO) Analysis in Conformational Preferences
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and quantify the strength of hyperconjugative interactions. osu.edursc.orgresearchgate.net NBO analysis performed on the different conformers of this compound helps to elucidate the electronic factors that determine their relative stabilities. researchgate.netrsc.orgresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a cornerstone technique for the characterization of phosphorus-containing compounds. For this compound, advanced NMR methods have been employed to elucidate its spin system and monitor its chemical transformations.
Zero-field Nuclear Magnetic Resonance (ZULF NMR) offers a unique approach to chemical analysis by measuring indirect spin-spin interactions, known as J-coupling, in the absence of a large external magnetic field. nih.govacs.org This technique is particularly useful for obtaining molecular fingerprints based on the J-coupling network. acs.org
This compound has been analyzed using zero-field NMR J-spectroscopy, where it is characterized as an XA₉ spin system. nih.govacs.org In this system, 'X' represents the ³¹P nucleus and 'A₉' represents the nine magnetically equivalent ¹H nuclei of the three methoxy groups. The spectrum is dominated by the three-bond J-coupling between the phosphorus and hydrogen nuclei (³JPH), as the natural abundance of ¹³C is low enough to be considered negligible. nih.govacs.org The resulting J-spectrum shows a series of peaks at frequencies that are integer multiples of the fundamental J-coupling constant, providing a distinct signature for the molecule. researchgate.net For the (XA₃)₃ spin system of this compound, peaks are predicted and observed at J, 2J, 3J, 4J, and 5J, where J is the ³JPH coupling constant of 10.5 Hz. uj.edu.pl
Table 1: Predicted Zero-Field NMR J-Spectroscopy Frequencies for this compound
| Transition | Predicted Frequency (Hz) |
| JPH | 10.5 |
| 2JPH | 21.0 |
| 3JPH | 31.5 |
| 4JPH | 42.0 |
| 5JPH | 52.5 |
Data sourced from studies on ZULF NMR of (XA₃)₃ spin systems. uj.edu.pl
The excellent agreement between simulated and measured spectra confirms the utility of zero-field NMR for analyzing the electronic structure and conformation of such organophosphorus compounds. nih.gov
With a natural abundance of 100% and a wide range of chemical shifts, the ³¹P nucleus is an ideal probe for monitoring chemical reactions involving phosphorus compounds. oxinst.comresearchgate.net ³¹P NMR spectroscopy is a direct and powerful tool for tracking the progress of a reaction, quantifying purity, and characterizing products. oxinst.comscribd.com Key advantages include the relative simplicity of the spectra and the ability to run experiments without deuterated solvents, which simplifies sample preparation. scribd.com
In the context of this compound, which is used as a ligand in organometallic chemistry, ³¹P NMR is invaluable for studying ligand exchange and lability. wikipedia.org A reaction can be monitored by acquiring spectra over time, where the disappearance of the signal for free this compound and the appearance of new signals corresponding to metal-ligand complexes can be observed and quantified. scribd.com For example, the reaction of a phosphine (B1218219) ligand with a metal complex shows a decrease in the initial peak for the free ligand and the growth of a new downfield peak corresponding to the newly formed complex. scribd.com This allows for the precise determination of reaction completion and provides insights into the stability and exchange dynamics of the phosphite ligand.
Zero-Field NMR J-Spectroscopy for Spin System Analysis
X-ray Photoelectron Spectroscopy (XPS) in Surface Adsorption Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material's surface. It has been instrumental in understanding the adsorption and subsequent reactions of this compound on various substrates.
Studies on the interaction of this compound with a clean iron (Fe(110)) surface combined XPS with computational modeling. rsc.orgrsc.org In-situ XPS analysis confirmed that the interaction is temperature-dependent. At lower temperatures, molecular chemisorption occurs, while at higher temperatures (above 300 °C), the molecule dissociates, leading to the formation of P-Fe bonds and the creation of an iron phosphide (B1233454) film on the surface. rsc.orgresearchgate.netmdpi.com This thermally activated dissociation is a critical step in the function of phosphite-based lubricant additives. rsc.org
Further research on a semiconductor surface, Germanium (Ge(100)-2x1), also utilized XPS to probe the adsorption mechanism. acs.orgacs.org The XPS data revealed that this compound adsorbs dissociatively through the cleavage of a methoxy C–O bond. This process results in the formation of covalent Ge–P bonds, with dimethyl germylphosphonate and methyl species identified on the surface. acs.org These findings demonstrate that the Ge(100) surface can act as a nucleophile, mimicking reaction pathways known in organophosphorus solution chemistry. acs.org
Computational Chemistry: Theoretical Modeling of Reaction Pathways and Energy Barriers
Computational chemistry, particularly methods like Density Functional Theory (DFT) and ab initio calculations, provides atomic-level insights into mechanisms and energetics that can be difficult to access experimentally. escholarship.org These theoretical models have been crucial for elucidating the reaction pathways and energy landscapes of this compound, especially in the context of its surface interactions.
Theoretical modeling has been successfully applied to understand the dissociative adsorption of this compound on iron and germanium surfaces. For the Fe(110) surface, ab initio calculations were performed to identify the most stable configurations for both molecular and dissociative adsorption. researchgate.netresearchgate.net The results clearly indicated that the dissociative process is energetically more favorable than simple molecular adsorption. escholarship.orgresearchgate.netnsf.gov
Using the Nudged Elastic Band (NEB) method, researchers calculated the minimum energy path for the dissociation of the molecule. researchgate.netmdpi.comresearchgate.net This method maps the step-by-step reaction, identifying transition states and calculating the energy barriers for each step. The dissociation was found to occur via the sequential detachment of the three methoxy groups. mdpi.com The energy released upon adsorption of the first methoxy-dissociated fragment is significant, and the energy of the system continues to decrease as more groups detach, making the release of atomic phosphorus onto the surface an energetically favorable process. rsc.org The calculated activation barriers (EA) confirm that the dissociation is a thermally activated process, which aligns with experimental observations. mdpi.com
Table 2: Calculated Reaction Energies and Activation Barriers for the Stepwise Dissociation of this compound on Fe(110)
| Dissociation Step | Reaction Energy (ER) (eV) | Activation Barrier (EA) (eV) |
| Detachment of first methoxy group | -1.54 | 0.44 |
| Detachment of second methoxy group | -1.25 | 0.69 |
| Detachment of third methoxy group | -1.50 | 0.81 |
Data sourced from first-principles calculations using the NEB method. mdpi.com
Similarly, DFT calculations for the adsorption of this compound on the Ge(100) surface supported the experimentally observed mechanism of C–O bond dissociation, providing a comprehensive picture of the reaction pathway at the semiconductor surface. acs.org
Coordination Chemistry and Ligand Properties of Trimethyl Phosphite
Trimethyl Phosphite (B83602) as a Ligand in Transition Metal Complexes
Trimethyl phosphite, with the chemical formula P(OCH₃)₃, is a versatile ligand in the field of organometallic chemistry. wikipedia.org Its unique electronic and steric properties allow it to form stable complexes with a wide range of transition metals, influencing their reactivity and catalytic activity. ontosight.aiontosight.ai
Electronic Properties and Bonding Characteristics of the P(OCH₃)₃ Ligand
The electronic properties of this compound can be compared to other common ligands. For instance, it is considered to have better π-acceptor properties than trimethylphosphine (B1194731) (P(CH₃)₃) due to the electron-withdrawing nature of the methoxy (B1213986) groups. wikipedia.org This enhanced π-acidity allows it to stabilize low-valent metal centers effectively. rsc.org
Stereochemical and Conformational Aspects of Coordinated this compound
The coordination of this compound to a transition metal center induces specific stereochemical and conformational preferences in the ligand. While the free this compound molecule has multiple possible conformers, its geometry upon coordination is influenced by the steric demands of the metal complex. researchgate.net
Studies combining experimental techniques like matrix isolation infrared spectroscopy and computational methods such as Density Functional Theory (DFT) have identified several stable conformers for the free ligand. rsc.orgnih.gov However, upon coordination, inter-ligand repulsion within the metal's coordination sphere can lead to a preference for certain conformations. researchgate.net For example, in a study of numerous d-block transition metal complexes, a significant percentage of the coordinated this compound units adopted specific conformations that differ from the most stable conformer of the free molecule, suggesting that steric interactions play a crucial role in determining the ligand's geometry within a complex. researchgate.net
Comparison with Other Phosphine (B1218219) and Phosphite Ligands
The properties of this compound as a ligand are often benchmarked against other phosphorus-based ligands, such as phosphines and other phosphites.
Key Comparison Points:
| Ligand Property | This compound (P(OCH₃)₃) | Trimethylphosphine (P(CH₃)₃) | Triaryl phosphites (P(OAr)₃) |
| Cone Angle (Steric Bulk) | Smaller | Larger | Generally larger, dependent on aryl groups |
| σ-Donor Ability | Strong | Stronger | Weaker |
| π-Acceptor Ability | Strong | Weaker | Strong, influenced by aryl substituents |
As indicated in the table, this compound possesses a smaller Tolman cone angle compared to trimethylphosphine, signifying less steric bulk. wikipedia.org This allows for the coordination of multiple phosphite ligands to a single metal center. rsc.org While trimethylphosphine is a stronger σ-donor, this compound exhibits superior π-acceptor capabilities. wikipedia.orgrsc.org Compared to triaryl phosphites, the electronic properties can be tuned by the substituents on the aryl rings, but this compound generally maintains a good balance of σ-donation and π-acceptance. acs.org These differences in electronic and steric profiles lead to distinct reactivity patterns and applications for metal complexes bearing these various ligands. ontosight.aiacs.org
Synthesis and Structural Characterization of this compound Metal Complexes
The synthesis of metal complexes containing this compound ligands can be achieved through various methods, most commonly involving the substitution of other ligands, such as carbon monoxide (CO) or halides, from a metal precursor. ontosight.aiontosight.ai
Copper(I) Complexes with this compound
Copper(I) complexes featuring this compound ligands have garnered significant interest, particularly for their potential applications in materials science. researchgate.net These complexes can be synthesized by reacting a copper(I) source, such as copper(I) oxide or a copper(I) halide, with this compound. researchgate.net The stoichiometry of the reaction can be controlled to yield complexes with varying numbers of phosphite ligands coordinated to the copper center.
Structure-Property Relationships for CVD Precursors
A notable application of copper(I) this compound complexes is as precursors for Chemical Vapor Deposition (CVD) of copper thin films. researchgate.net The structure of the precursor complex is a critical determinant of its suitability for CVD. Key properties for a good CVD precursor include volatility, thermal stability, and the ability to decompose cleanly to deposit high-purity material. spiedigitallibrary.org
For instance, copper(I) trifluoroacetate (B77799) complexes with this compound ligands have been investigated as CVD precursors. researchgate.net The number of phosphite ligands influences the complex's volatility and decomposition pathway. Complexes with a higher number of phosphite ligands tend to be more volatile. The thermal decomposition of these complexes typically involves the elimination of the phosphite ligands, followed by decarboxylation, ultimately yielding copper or copper oxide. researchgate.net The specific structure and bonding within the precursor, such as whether the carboxylate ligand is bridging or terminal, also impact its decomposition behavior and the quality of the deposited film. researchgate.net
Cobalt(II) and Cobalt(III) Complexes
The coordination of this compound, P(OCH₃)₃, to cobalt centers has led to the isolation and characterization of a variety of complexes in both the +2 and +3 oxidation states. The nature of these complexes is highly dependent on the reaction conditions and the counter-ions present.
When cobalt(II) perchlorate (B79767) is treated with this compound (L), a disproportionation reaction occurs, yielding a mixture of a Co(I) and a Co(III) complex: the diamagnetic products [CoL₅]ClO₄ and CoL₆₃. acs.org The hexakis(this compound)cobalt(III) complex, [Co(P(OCH₃)₃)₆]³⁺, is a colorless species. acs.org A detailed ⁵⁹Co NMR study of the tetrafluoroborate (B81430) salt, Co(P(OCH₃)₃)₆₃, in acetonitrile (B52724) revealed a well-resolved septet, confirming the octahedral coordination of six equivalent phosphorus ligands. oup.com The observed chemical shift was +304 ppm (upfield from [Co(CN)₆]³⁻) with a ¹J(Co-P) coupling constant of 414 Hz. oup.com This complex is notable as it involves a relatively hard metal ion, Co(III), bonding to a soft ligand. oup.com
With cobalt(II) nitrate (B79036), a series of different complexes have been isolated, including [CoL₅]NO₃, [CoL₅]₂[Co(NO₃)₄], and [CoL₅][CoL(NO₃)₂]. acs.org The [CoL(NO₃)₂] anion is a novel, diamagnetic blue species, and infrared spectroscopy suggests a five-coordinate structure with bidentate nitrate ligands. acs.org
The synthesis of a mixed-valence binuclear Co(II)/Co(III) complex has also been reported, where the Co(III) ion is in a slightly distorted octahedral environment. It is coordinated to two pyrimidine-2-thiolate ligands and two monodentate this compound ligands. researchgate.net The Co-P bond distances in this complex are 2.174(2) Å and 2.177(2) Å. researchgate.net Furthermore, seven-coordinate cobalt(II) complexes with a macrocyclic ligand and two this compound ligands have been prepared for electrochemical studies. capes.gov.br Controlled potential electrolysis of a related aquo complex in the presence of this compound leads to a diamagnetic d⁸ Co(I) species. capes.gov.br
Arenediazonium complexes of cobalt(I) of the type [Co(RN₂)L₄]²⁺, where L is this compound, have been synthesized and characterized. rsc.org These green, crystalline solids are diamagnetic and behave as 1:2 electrolytes. rsc.org
Table 1: Selected Cobalt-Trimethyl Phosphite Complexes and Their Properties
| Complex | Cobalt Oxidation State | Key Properties/Findings | Reference |
|---|---|---|---|
| Co(P(OCH₃)₃)₆₃ | +3 | Diamagnetic, colorless; formed via disproportionation of Co(II). | acs.org |
| [Co(P(OCH₃)₃)₅]ClO₄ | +1 | Diamagnetic; co-product of disproportionation. | acs.org |
| Co(P(OCH₃)₃)₆₃ | +3 | ⁵⁹Co NMR shows a septet, ¹J(Co-P) = 414 Hz. | oup.com |
| [Co(P(OCH₃)₃)₅][Co(P(OCH₃)₃)(NO₃)₂] | +1 / +1 | Contains a novel, diamagnetic blue anion with suggested 5-coordinate geometry. | acs.org |
| [Co(RN₂)(P(OCH₃)₃)₄][BPh₄]₂ | +1 | Diamagnetic, green crystalline solids. | rsc.org |
Novel Gold(I) Complexes: Ligand Lability and Reactivity Profiles
A series of novel gold(I) complexes featuring a this compound ligand have been synthesized and studied, often as analogues to the established drug auranofin. acs.orgresearchgate.netmdpi.com These complexes typically have a linear geometry, with the gold(I) center coordinated to the this compound and another ligand, such as a halide or a thiolate. researchgate.netmdpi.com
A key finding in the study of these complexes is the significant influence of the phosphite ligand on the lability and reactivity of the complex. acs.org In auranofin, which contains a triethylphosphine (B1216732) ligand, the thioglucose ligand is labile while the phosphine ligand is stable and acts as a carrier. acs.org However, when triethylphosphine is replaced with this compound, as in [Au{P(OMe)₃}(STga)], this order of ligand exchangeability is inverted. acs.org The this compound becomes the more labile ligand, while the Au-S bond is strengthened. acs.org This change is attributed to the higher lability of the P(OMe)₃ ligand compared to triethylphosphine (PEt₃). acs.org
This altered lability has a profound impact on the reactivity of these gold(I) phosphite complexes. acs.org For instance, when reacting with certain peptides, [AuX{P(OMe)₃}] (where X = Cl, Br, I) compounds generate +Au(I) peptide adducts, but the this compound ligand is lost in the process, leading to an adduct with the bare gold(I) ion. acs.orgresearchgate.net This contrasts with triethylphosphine-containing analogues where the phosphine ligand is retained. acs.org
The synthesis of these gold(I) this compound complexes is often straightforward. For example, AuP(OCH₃)₃Cl can be prepared in near-quantitative yield by a simple ligand exchange reaction between chloro(dimethylsulfide)gold(I) and this compound. mdpi.com This chloride complex can then serve as a precursor for other derivatives, such as the bromide, iodide, and thioglucose tetraacetate (SAtg) analogues, via chloride displacement reactions. mdpi.com
Table 2: Ligand Lability and Reactivity of Gold(I) Phosphite Complexes
| Complex | Key Feature | Reactivity Profile | Reference |
|---|---|---|---|
| [Au{P(OMe)₃}(STga)] | Inverted ligand lability compared to auranofin. | P(OMe)₃ is the labile ligand, Au-S bond is strengthened. | acs.org |
| [AuX{P(OMe)₃}] (X = Cl, Br, I) | High ligand lability. | Reacts with peptides to form +Au(I) adducts with loss of the P(OMe)₃ ligand. | acs.orgresearchgate.net |
| AuP(OCH₃)₃Cl | Synthetic precursor. | Used to synthesize other Au(I) phosphite complexes via chloride displacement. | mdpi.com |
Ligand Exchange Dynamics and Trans-Effect Series in Metal Complexes
This compound has been extensively used as a nucleophile in studies of ligand exchange dynamics and to probe the trans-effect in various metal complexes. The trans-effect refers to the influence of a coordinated ligand on the rate of substitution of the ligand trans to it.
The reaction of bromide with complexes of the type (CH₃O)₃PCo(DH)₂X, where DH is the monoanion of dimethylglyoxime, demonstrates a significant trans-effect. The rate of this reaction, which forms (CH₃O)₂P(O)Co(DH)₂X⁻, varies by a factor of 10⁵ as the ligand X is changed from NO₃⁻ to C₂H₅⁻. A strong correlation exists between the logarithm of the observed rate constant and the ¹³C chemical shift of the phosphite carbon atom, indicating that the electronic properties of the trans ligand X profoundly influence the reactivity of the coordinated this compound.
Kinetic studies of ligand displacement reactions involving this compound often reveal the operative mechanism. For instance, the reaction of excess this compound with tricarbonyl(cycloheptatriene)metal complexes, [(C₇H₈)M(CO)₃] (where M = Cr, Mo, W), proceeds via a second-order process (first order in each reactant), consistent with an Sₙ2 mechanism. rsc.org Similarly, the reactions between this compound and tricarbonyl(arene)tungsten complexes also follow second-order kinetics, indicative of an Sₙ2 pathway. rsc.org
In five-coordinate palladium(II) complexes, [Pd(pp₃)X]⁺ (where pp₃ = tris(2-(diphenylphosphino)ethyl)phosphine; X = Cl, Br, I), the substitution of the halide ligand by this compound has been studied in detail. acs.org The reaction follows second-order kinetics, and the large negative activation entropies (ΔS‡) and activation volumes (ΔV‡) strongly support an associative mechanism for the substitution. acs.org The rate of this substitution reaction decreases in the order Cl > Br > I, reflecting the increasing strength of the palladium-halide bond. acs.org
Table 3: Kinetic Data for Ligand Substitution by this compound
| Reaction | Metal Center | Proposed Mechanism | Key Kinetic Finding | Reference |
|---|---|---|---|---|
| Br⁻ + (CH₃O)₃PCo(DH)₂X → (CH₃O)₂P(O)Co(DH)₂X⁻ + CH₃Br | Cobalt(III) | - | Rate varies by 10⁵ depending on the trans ligand X. | |
| [(C₇H₈)M(CO)₃] + 3 P(OMe)₃ → cis-[M(CO)₃{P(OMe)₃}₃] + C₇H₈ (M = Cr, Mo, W) | Cr, Mo, W | Sₙ2 | First order in both complex and P(OMe)₃. | rsc.org |
| [Pd(pp₃)X]⁺ + P(OMe)₃ → [Pd(pp₃){P(OMe)₃}]²⁺ + X⁻ (X = Cl, Br, I) | Palladium(II) | Associative | Large negative ΔS‡ and ΔV‡ values; rate order Cl > Br > I. | acs.org |
Research into Advanced Applications and Functional Materials Utilizing Trimethyl Phosphite
Role of Trimethyl Phosphite (B83602) in Catalysis Research
Trimethyl phosphite serves as a significant molecule in catalysis, both as a modifying agent for solid catalysts and as a ligand or reagent in homogeneous catalytic systems. wikipedia.orgrsc.org
Zeolite Modification for Enhanced Shape-Selective Catalysis
The modification of zeolites with phosphorus-containing compounds is a well-established method to tune their catalytic properties. rsc.org this compound has been a popular precursor for this purpose since the 1980s. rsc.org The post-synthetic modification of zeolites like H-ZSM-5 and mordenite (B1173385) with this compound can alter their acidity, hydrothermal stability, and, crucially, their shape-selective properties. rsc.orgosti.gov
This modification is particularly effective in controlling the accessibility of acid sites. For instance, in the synthesis of methylamines from methanol (B129727) and ammonia, treating small-pore H-RHO zeolite with this compound can "cap" the external acid sites. uni-muenchen.deuni-muenchen.de This eliminates non-selective surface reactions that predominantly produce the unwanted trimethylamine, thereby improving the selectivity towards the desired dimethylamine. uni-muenchen.deuni-muenchen.de Similarly, in the conversion of syngas to ethanol (B145695) or acetic acid over a mordenite catalyst, this compound is used to passivate the 12-membered ring pores where undesirable hydrocarbon formation occurs, without blocking the 8-membered ring side-pockets where the selective methanol carbonylation takes place. osti.gov This targeted deactivation of external or non-selective Brønsted acid sites significantly suppresses the formation of hydrocarbon byproducts and carbon deposition, enhancing catalyst lifetime and product selectivity. osti.gov
The process involves the irreversible reaction of this compound with the zeolite's acid sites, leading to the formation of surface-bound species like dimethylmethylphosphonate. uni-muenchen.de This strategic modification allows for the fine-tuning of catalyst performance for specific industrial applications, such as the conversion of alcohols to light olefins. rsc.orgscispace.com
Catalytic Activity in Organic Transformations
In the realm of organometallic chemistry, this compound functions as a ligand, influencing the catalytic activity of transition metal complexes. ontosight.ai Its electronic properties, specifically its character as a better acceptor ligand compared to trimethylphosphine (B1194731), can modify the electronic environment of the metal center, which in turn can enhance a catalyst's efficiency and selectivity in various organic transformations. wikipedia.orgontosight.ai Transition metal complexes containing this compound ligands are explored for their potential in catalytic processes such as hydrogenation and carbonylation. ontosight.ai
Beyond its role as a ligand, this compound also acts as a reagent in certain transformations. It is recognized as a mild desulfurization agent in organic synthesis. wikipedia.org Recent research has demonstrated a metal-free catalytic desulfurization of alkyl thiols that employs a catalytic amount of this compound. rsc.org In this process, the this compound participates in a radical-mediated cycle, reacting with a thiyl radical to form a phosphoranyl radical intermediate, which then proceeds to deliver the desulfurized product. rsc.org The resulting trimethyl thiophosphate is then reduced back to this compound by a silyl (B83357) radical, closing the catalytic cycle. rsc.org
This compound in Material Science and Engineering
The application of this compound extends into material science, where it serves as a precursor for thin film deposition and as a critical additive in energy storage systems. aip.orgresearchgate.net
Precursors for Atomic Layer Deposition (ALD) of Phosphorous-Based Thin Films
This compound (Me₃PO₃) has been successfully demonstrated as a precursor for the synthesis of phosphorous-based thin films via atomic layer deposition (ALD). aip.orgaip.orgresearchgate.net ALD is a technique that allows for the deposition of highly uniform and conformal thin films, which is critical for manufacturing advanced electronics and materials. rsc.org
This compound is presented as a valuable alternative to the more commonly used trimethyl phosphate (B84403) (Me₃PO₄). aip.orgaip.org It possesses a high vapor pressure and is compatible with water as a co-reactant, which is an advantage over ozone-based processes that can be substrate-limited. aip.orgaip.org Researchers have used this compound for the ALD of materials such as aluminum phosphate (AlPO) and lithium phosphate (LiPO). aip.orgaip.org In these processes, the phosphorus content in the deposited films can be controlled by adjusting the deposition temperature and the number of precursor subcycles. aip.org The use of phosphite precursors, where phosphorus is in the +3 oxidation state, also opens up possibilities for depositing reduced phosphorus phases by ALD. aip.orgresearchgate.net
Electrolyte Additives in Advanced Electrochemical Systems
This compound is extensively investigated as a functional electrolyte additive to improve the safety and performance of lithium-ion batteries (LIBs). researchgate.netresearchgate.net The high flammability of common organic carbonate-based electrolytes is a major safety concern for LIBs, and phosphorus-based flame retardants are key to mitigating this risk. researchgate.net
The addition of this compound to standard LiPF₆-based electrolytes has been shown to confer multiple benefits. researchgate.netresearchgate.net Firstly, it acts as a flame retardant, reducing the flammability and total heat generation of the electrolyte, thereby enhancing the battery's thermal stability. researchgate.net Studies using accelerating rate calorimetry have confirmed that this compound increases the onset temperature of exothermic reactions within the cell. researchgate.netresearchgate.net
Secondly, unlike some other flame retardants that can degrade electrochemical performance, this compound often improves it. researchgate.net When used as an additive (e.g., at 1% concentration) in high-voltage batteries with lithium-rich layered oxide cathodes, it significantly enhances cycling performance and rate capability. researchgate.net For example, a Li/Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂ cell with a this compound-containing electrolyte showed a capacity retention of 81.3% after 100 cycles, a marked improvement over cells with the baseline electrolyte. researchgate.net
The performance enhancement is attributed to its ability to form a stable and protective cathode-electrolyte interphase (CEI). researchgate.netdoi.org This protective layer is believed to form through the oxidative decomposition of the phosphite additive on the cathode surface. doi.org This CEI can suppress parasitic reactions between the electrolyte and the highly reactive cathode surface at high voltages. researchgate.net Furthermore, this compound can scavenge harmful species like hydrogen fluoride (B91410) (HF), which forms from the decomposition of the LiPF₆ salt and attacks the cathode material. doi.org By deactivating catalytic transition metal ions on the cathode surface and stabilizing the electrolyte, this compound contributes to lower impedance, better ionic conductivity, and longer cycle life for advanced lithium-ion batteries. researchgate.netjecst.org
This compound in Organic Synthesis for Functional Molecules
This compound, with the chemical formula P(OCH₃)₃, is a versatile organophosphorus compound that serves as a crucial reagent in the synthesis of a wide array of functional organic molecules. nih.govwikipedia.org Its utility spans from the creation of essential phosphorus-containing compounds to facilitating the formation of complex heterocyclic structures and acting as a mechanistic tool to study reaction pathways.
Synthesis of Phosphonates and Related Organophosphorus Compounds
This compound is a cornerstone in the synthesis of phosphonates and other organophosphorus compounds, primarily through the Michaelis-Arbuzov reaction. This reaction involves the treatment of this compound with an alkyl halide, leading to the formation of a dialkyl alkylphosphonate. For instance, it reacts with methyl iodide to produce dimethyl methylphosphonate. wikipedia.org This classic transformation is a fundamental method for creating carbon-phosphorus bonds, which are central to many organophosphorus compounds.
A notable application is the synthesis of α-hydroxy phosphonates. These compounds can be efficiently synthesized through the reaction of aldehydes or ketones with this compound. organic-chemistry.orgmdpi.com Various catalytic systems, including Amberlyst-15 in water and pyridine-2,6-dicarboxylic acid, have been developed to promote this reaction under mild and environmentally friendly conditions. organic-chemistry.org For example, the reaction of aldehydes with this compound in the presence of Amberlyst-15 in water provides α-hydroxy phosphonates in excellent yields. organic-chemistry.org
Furthermore, this compound can be used to synthesize alkyl methylphosphonic acids through a multi-step process. This involves the transesterification of this compound with an alcohol, followed by treatment with methyl iodide and subsequent selective demethylation. rsc.org
The versatility of this compound is also demonstrated in its use for the synthesis of α-aminophosphonates. A three-component reaction involving an aldehyde, an amine, and this compound, often catalyzed by substances like Amberlyst-15, provides a direct and efficient route to these valuable compounds. thieme-connect.com
Table 1: Examples of Organophosphorus Compounds Synthesized Using this compound
| Reactant(s) | Catalyst/Conditions | Product | Reference(s) |
| Aldehydes/Ketones | Amberlyst-15, water | α-Hydroxy phosphonates | organic-chemistry.org |
| Aldehydes/Ketones | Pyridine-2,6-dicarboxylic acid, water | α-Hydroxy phosphonates | mdpi.com |
| Aldehydes, Amines | Amberlyst-15 | α-Aminophosphonates | thieme-connect.com |
| Alcohols, Methyl iodide | Sodium catalyst, then bromotrimethylsilane | Alkyl methylphosphonic acids | rsc.org |
| Methyl iodide | Heat (Arbuzov reaction) | Dimethyl methylphosphonate | wikipedia.org |
Facile Synthesis of Coumarins and Azacoumarins
This compound plays a key role in a facile method for synthesizing coumarins and their nitrogen-containing analogues, azacoumarins. This synthetic strategy involves the reaction of phenols or hydroxypyridines with acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in the presence of this compound. tsijournals.com
The proposed mechanism suggests that the reaction between this compound and the acetylenedicarboxylate generates a reactive intermediate. This intermediate is then protonated by the phenolic or hydroxypyridine reactant, forming a vinylphosphonium salt. A subsequent Michael addition of the conjugate base of the OH-acid to this salt leads to the formation of the final coumarin (B35378) or azacoumarin product in good yields.
For example, the reaction of resorcinol (B1680541) with DMAD in the presence of this compound at reflux temperature in toluene (B28343) yields methyl 5-hydroxy-2-oxo-2H-chromene-4-carboxylate. This method has been successfully applied to a variety of substituted phenols and hydroxypyridines, demonstrating its utility in producing highly functionalized 2-oxo-2H-chromenes and azacoumarins. tsijournals.com
Table 2: Synthesis of Coumarins and Azacoumarins using this compound
| Phenol/Hydroxypyridine | Acetylenedicarboxylate | Product Type | Reference(s) |
| Resorcinol | Dimethyl acetylenedicarboxylate | Coumarin | |
| 5-Methylresorcinol | Dimethyl acetylenedicarboxylate | Coumarin | |
| 2,5-Dihydroxyacetophenone | Dimethyl acetylenedicarboxylate | Coumarin | |
| 4-Chloro-2-methylphenol | Dimethyl acetylenedicarboxylate | Coumarin | |
| 2-Hydroxypyridine | Dimethyl acetylenedicarboxylate | Azacoumarin | tsijournals.com |
| 4-Hydroxypyridine | Dimethyl acetylenedicarboxylate | Azacoumarin | tsijournals.com |
Mechanistic Applications as Radical Traps for Alkoxy Radicals
This compound serves as an effective and selective trap for alkoxy radicals, making it a valuable tool in mechanistic studies of radical reactions. nih.govacs.org Its ability to intercept specific radical intermediates allows for the elucidation of complex reaction pathways.
A significant application is in the study of the ring-opening of oxiranylcarbinyl radicals. These radicals can undergo either C-C or C-O bond cleavage. In the absence of a trapping agent, the reaction products often reflect the thermodynamically favored pathway. However, the introduction of this compound can alter the product distribution by selectively trapping certain radical intermediates. nih.govacs.org
Specifically, this compound is inert towards vinyloxycarbinyl radicals but rapidly and selectively traps allyloxy radicals. This trapping diverts the reaction pathway, leading to the formation of trimethyl phosphate and an allyl radical. nih.govacs.org By monitoring the formation of different products in the presence and absence of varying concentrations of this compound, researchers can gain insights into the kinetics and competition between different radical cleavage pathways. nih.govacs.org This has been instrumental in demonstrating that C-O scission can compete with the more thermodynamically favored C-C scission under conditions approaching kinetic control. nih.govacs.org
The reaction of alkoxy radicals with trialkyl phosphites like this compound proceeds via addition to the phosphorus center, forming an intermediate tetraalkoxyphosphoranyl radical. researchgate.net This rapid trapping has been shown to be significantly faster than other potential reactions of the alkoxy radical, such as hydrogen abstraction. aston.ac.uk
Reagent in Pharmaceuticals and Agrochemicals Synthesis
This compound is a crucial intermediate in the chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals. datahorizzonresearch.comchemicalbull.com Its role as a versatile building block and reagent contributes to the production of a wide range of commercially important compounds.
In the pharmaceutical sector, this compound is utilized in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs). datahorizzonresearch.com Its reactivity allows for the construction of complex molecular architectures necessary for modern medicinal compounds. For example, it can be used in phosphorylation reactions during the synthesis of certain pharmaceutical building blocks. chemicalbull.com
The agrochemical industry relies heavily on this compound for the production of organophosphate pesticides. datahorizzonresearch.comzjgyrchem.com These pesticides are vital for crop protection and enhancing agricultural yields. This compound is a key raw material for insecticides such as dichlorvos (B1670471) and phosphamidon. zjgyrchem.comtechno-preneur.net The synthesis of these compounds often involves the core reactivity of this compound, such as the Arbuzov and Perkow reactions. zjgyrchem.com
The demand for this compound in these sectors is driven by ongoing research and development in drug discovery and the need for effective crop protection solutions to ensure global food security. datahorizzonresearch.com
Environmental Chemistry and Degradation Studies of Trimethyl Phosphite
Environmental Fate and Transformation Pathways
The environmental fate of trimethyl phosphite (B83602) is largely governed by its reactivity with water and its susceptibility to atmospheric and biological degradation processes.
Trimethyl phosphite is subject to degradation through several environmental pathways, including hydrolysis, atmospheric oxidation, and biodegradation.
Hydrolysis : this compound readily reacts with water, a process known as hydrolysis, to form dimethyl phosphite and methanol (B129727). nih.govchemicalbook.cominchem.orgjodrugs.com The rate of this reaction is influenced by the pH of the water. For instance, the hydrolysis of a similar compound, triethyl phosphite, is immediate in acidic solutions (pH 4), while at pH 7, it hydrolyzes completely within 20 minutes. oecd.orgechemi.com At a more alkaline pH of 9, the hydrolysis is slower. oecd.orgechemi.com Due to this rapid hydrolysis, processes like adsorption to soil or sediment, and volatilization from moist surfaces are not considered significant fate processes for this compound. nih.govechemi.com
Atmospheric Degradation : In the atmosphere, vapor-phase this compound is expected to degrade rapidly through reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 33 minutes. nih.gov Direct photolysis by sunlight is not anticipated to be a significant degradation pathway as this compound does not absorb light at wavelengths greater than 290 nm. nih.gov However, studies on hematite (B75146) and goethite nanoparticles have shown that this compound can be readily photodegraded under simulated solar light, a process that is enhanced by the presence of water and the generation of hydroxyl radicals. acs.orgresearchgate.net
Biodegradation : While this compound itself hydrolyzes too quickly for biodegradation to be a primary fate process, its main hydrolysis product, dimethyl phosphite, is considered to be inherently biodegradable. nih.govechemi.com In a 4-week study, dimethyl phosphite reached 48% of its theoretical biochemical oxygen demand (BOD), indicating that while it can be broken down by microorganisms, the process is not rapid. nih.govechemi.com
The following table summarizes the degradation of this compound under different environmental conditions.
Table 1: Environmental Degradation of this compound
| Environmental Condition | Degradation Pathway | Primary Products | Significance |
|---|---|---|---|
| Aquatic Environments | Hydrolysis | Dimethyl phosphite, Methanol | High; rapid reaction with water is the dominant fate process. nih.govchemicalbook.comechemi.com |
| Atmosphere | Reaction with Hydroxyl Radicals | Oxidized products | High; estimated half-life of 33 minutes. nih.gov |
| Atmosphere (on surfaces) | Photodegradation on nanoparticles | Orthophosphate, Carboxylates, Carbonates | Moderate; occurs in the presence of sunlight and mineral surfaces. acs.orgresearchgate.net |
| Soil | Hydrolysis | Dimethyl phosphite, Methanol | High; rapid hydrolysis prevents significant soil adsorption or volatilization. nih.govechemi.com |
| Biological Systems | Biodegradation (of byproduct) | - | Low for this compound, but its hydrolysis product, dimethyl phosphite, is inherently biodegradable. nih.govechemi.com |
The primary and most immediate degradation by-products of this compound in the environment are dimethyl phosphite and methanol, resulting from hydrolysis. nih.govchemicalbook.cominchem.orgjodrugs.com
Further degradation can lead to other substances. For example, the hydrolysis of the related compound triethyl phosphite can proceed to form monoethyl phosphite and eventually phosphorous acid and ethanol (B145695). oecd.org It is expected that this compound follows a similar pathway.
In studies involving photodegradation on mineral surfaces like hematite and goethite, the degradation of this compound proceeds through several steps. The initial step is the displacement of a methoxy (B1213986) group to form adsorbed dimethyl phosphate (B84403) (DMP) and a methoxy intermediate. acs.orgresearchgate.net Subsequent photodegradation displaces the remaining methoxy groups, ultimately yielding orthophosphate as the final product. acs.orgresearchgate.net The displaced methoxy fragments are simultaneously oxidized to form carboxylates and carbonates. acs.orgresearchgate.net
Under fire conditions, hazardous decomposition products include toxic fumes of carbon oxides and oxides of phosphorus, and potentially phosphine (B1218219). nih.govinchem.org
The table below outlines the identified degradation by-products of this compound.
Table 2: Identified Degradation By-products of this compound
| Degradation Pathway | By-product | Further Transformation |
|---|---|---|
| Hydrolysis | Dimethyl phosphite | Can further hydrolyze to monomethyl phosphite and then phosphorous acid. oecd.orgechemi.com |
| Methanol | - | |
| Photodegradation | Dimethyl phosphate (adsorbed) | Further degrades to adsorbed orthophosphate. acs.orgresearchgate.net |
| Methoxy intermediates | Oxidized to carboxylates and carbonates. acs.orgresearchgate.net | |
| Orthophosphate (surface) | Final phosphorus-containing product on mineral surfaces. acs.orgresearchgate.net | |
| Thermal Decomposition | Oxides of phosphorus | Gaseous products formed during combustion. nih.govinchem.org |
| Carbon oxides | Gaseous products formed during combustion. nih.gov | |
| Phosphine | Toxic gas potentially formed during combustion. inchem.org |
Degradation under Various Environmental Conditions
Research on Sustainable Management and Recycling of this compound-Related Streams
Efforts towards sustainable management and recycling of this compound-related streams focus on improving production processes to minimize waste and developing methods to treat contaminated waste streams.
One approach involves innovating the manufacturing process to be more sustainable. The LIFE TRIALKYL project, for example, demonstrated a continuous process for producing this compound that avoids the use of toxic chemicals and the production of contaminated wastewater. europa.eu This process reportedly reduces energy consumption by 20-30% and allows for 100% recovery of solvents. phosphorusplatform.eu A key feature is the use of precursors like phosphorus trichloride (B1173362), methanol, and anhydrous ammonia, which results in by-products such as ammonium (B1175870) chloride that can be utilized in other industries, contributing to a circular economy. europa.eu
For waste streams containing this compound and its by-products, such as those from pesticide manufacturing, extraction methods have been developed. One patented method involves using water to extract impurities like trimethyl phosphate (an oxidation product), methanol, and dimethyl hydrogen phosphite from the pesticide product. googleapis.com This process can effectively reduce the concentration of these impurities to below 1000 ppm. googleapis.com The use of solvents like methylene (B1212753) chloride can further aid in the separation and purification process. googleapis.com
Additionally, general strategies for phosphorus recovery from industrial and municipal wastewater are relevant. rsc.org These methods aim to convert various organic and inorganic phosphorus compounds into soluble inorganic phosphorus, which can then be recovered and reused, often as fertilizer. phosphorusplatform.eursc.org Advanced oxidation processes are also being explored for the removal of organophosphorus compounds from aqueous systems. rsc.org
The following table lists the compounds mentioned in this article.
Future Research Directions and Emerging Areas
Integration of Artificial Intelligence and Machine Learning in Trimethyl Phosphite (B83602) Research
The integration of artificial intelligence (AI) and machine learning (ML) into chemical research is set to revolutionize the study and application of compounds like trimethyl phosphite. iscientific.orgresearchgate.net These computational tools offer the potential to accelerate discovery, optimize processes, and predict molecular behavior with unprecedented speed and accuracy. cmu.eduukcatalysishub.co.uk
Future research will likely leverage AI and ML in several key areas:
Predictive Modeling of Reactivity: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unknown or novel reactions involving this compound. cmu.edursc.org By analyzing molecular structures and properties, these models can forecast reaction feasibility, yields, and potential byproducts, guiding experimental design and saving significant time and resources. cmu.edu For instance, ML can help in predicting the regioselectivity in reactions like the Perkow and Arbuzov reactions, which are characteristic of this compound. rsc.org
Materials Discovery and Design: this compound is a crucial additive in various materials, including polymers and electrolytes for high-voltage lithium-ion batteries. researchgate.netresearchgate.netupl-ltd.com AI can screen virtual libraries of compounds to identify optimal formulations for specific applications. researchgate.net In battery research, AI can accelerate the discovery of next-generation electrolytes by predicting properties like ionic conductivity and electrochemical stability, where this compound could be a key component. researchgate.net
Synthesis Route Optimization: Computer-Assisted Synthesis Planning (CASP), enhanced by AI, can propose novel and efficient synthetic pathways for this compound and its derivatives. iscientific.org By analyzing known reactions, these systems can devise routes that are more sustainable, cost-effective, and produce higher yields, moving beyond traditional methods. iscientific.orglife-trialkyl.eu
Toxicity and Property Prediction: AI models are increasingly used to predict the toxicological profiles and physicochemical properties of chemicals. nih.gov This can provide early-stage insights into the characteristics of new derivatives of this compound, guiding safer and more targeted research and development.
The synergy between experimental data and machine learning will create a feedback loop, where experimental results refine the predictive models, and the models, in turn, suggest more promising experiments.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application Area | Specific Task for this compound | Potential Impact |
|---|---|---|
| Reactivity Prediction | Predicting outcomes and regioselectivity of Michaelis-Arbuzov and Perkow reactions. | Faster optimization of synthetic routes; reduced experimental costs. cmu.eduukcatalysishub.co.uk |
| Materials Design | Screening for optimal concentrations as a flame retardant or electrolyte additive. researchgate.netmdpi.com | Development of safer polymers and higher-performance batteries. researchgate.net |
| Synthesis Planning | Designing novel, "greener" synthesis pathways avoiding hazardous reagents. iscientific.orglife-trialkyl.eu | More sustainable and economically viable industrial production. life-trialkyl.eu |
| Property Prediction | Estimating physicochemical properties (e.g., boiling point, solubility) of novel phosphite derivatives. | Accelerated development of new compounds with desired characteristics. researchgate.net |
Exploration of Novel Reactivity and Unprecedented Applications
While this compound has well-established roles in organic synthesis, such as in the Michaelis-Arbuzov and Perkow reactions, there remains significant untapped potential in its reactivity. rsc.orgwikipedia.org Future research is expected to uncover new transformations and expand its utility into new domains.
Catalysis and Ligand Development: As a ligand, this compound's properties, like its small cone angle, make it valuable in organometallic chemistry. wikipedia.org Future work could focus on designing novel catalytic systems where this compound or its derivatives facilitate new types of chemical transformations. Research into complexes like η-cyclopentadienylhydridotris(this compound)chromium(II) opens doors to exploring its role in hydride transfer reactions and other catalytic cycles. rsc.org
Radical Chemistry and Polymer Synthesis: this compound has been used as an efficient trap for certain types of radicals. researchgate.net This reactivity could be harnessed more broadly in controlling radical polymerization reactions or in developing novel synthetic methodologies that proceed via radical intermediates.
New Applications in Materials Science: The use of this compound as an electrolyte additive for high-voltage lithium-ion batteries is a promising area of current research. researchgate.netresearchgate.net Future studies will likely delve deeper into its mechanism of action, which involves forming a stable cathode-electrolyte interphase (CEI), to further enhance battery life and safety. researchgate.net Its function as a precursor for flame retardants and plasticizers also presents opportunities for creating new, more effective, and environmentally benign materials. mdpi.compatsnap.com
Unconventional Reaction Conditions: Exploring the reactivity of this compound under non-traditional conditions, such as in flow chemistry, mechanochemistry, or under photochemical or electrochemical stimulation, could unlock new reaction pathways. For example, its deoxygenation reactions with heteroaroylphosphonates to generate carbene intermediates suggest a richness in its chemistry that is yet to be fully exploited. nih.gov
The investigation into these novel areas will not only expand the chemical toolkit available to synthetic chemists but also potentially lead to the development of new materials and technologies with significant industrial impact.
Table 2: Emerging Applications and Research Areas for this compound
| Application Domain | Current Role / Known Reactivity | Future Research Direction |
|---|---|---|
| Energy Storage | Electrolyte additive for improving cycling performance in Li-ion batteries. researchgate.net | Optimizing its role in stabilizing high-voltage cathodes and enabling next-generation batteries. researchgate.net |
| Organometallic Chemistry | Ligand in metal complexes (e.g., with Nickel or Chromium). wikipedia.orgrsc.org | Development of novel catalysts for fine chemical synthesis. |
| Polymer Chemistry | Precursor for flame retardants and plasticizers. upl-ltd.compatsnap.com | Creation of advanced polymers with enhanced safety and performance characteristics. mdpi.com |
| Synthetic Methodology | Reagent in Arbuzov and Perkow reactions; desulfurization agent. rsc.orgwikipedia.org | Harnessing its reactivity with radical species and exploring reactions under novel conditions. researchgate.netnih.gov |
Development of Advanced Analytical Techniques for this compound Studies
A deeper understanding of this compound's reaction mechanisms and its function in complex systems requires sophisticated analytical methods. While standard techniques like GC-MS are used for routine analysis, future research will benefit from the development and application of more advanced and specialized techniques. analytice.com
In Situ Spectroscopic Monitoring: To fully understand the transient intermediates and kinetics of reactions involving this compound (e.g., the Arbuzov reaction), in situ monitoring techniques are crucial. rsc.org Future studies could employ advanced NMR and infrared spectroscopy under reaction conditions to directly observe the formation and consumption of species, providing clear mechanistic insights that are often missed by conventional offline analysis.
Advanced Mass Spectrometry Techniques: Techniques such as vacuum ultraviolet (VUV) photoionization coupled with time-of-flight mass spectrometry (TOF-MS) could be adapted for this compound studies. mdpi.com These methods provide soft ionization, allowing for the detection and identification of transient species and reaction intermediates during pyrolysis or combustion, which is highly relevant for understanding its role as a flame retardant. mdpi.com
Surface-Specific Analysis: When this compound is used as a lubricant or battery additive, its interaction with surfaces is critical. researchgate.netrsc.orgresearchgate.net Advanced surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) will continue to be vital. rsc.orgresearchgate.net Future work could involve combining these techniques with computational modeling to get a complete picture of the tribochemical films or electrode-electrolyte interphases formed. rsc.org
Hyphenated and High-Throughput Techniques: The combination of separation methods with powerful detection, known as hyphenated techniques (e.g., Pyrolysis-Gas Chromatography, Py-GC), will be essential for analyzing the complex decomposition products of materials containing this compound. mdpi.com Furthermore, developing high-throughput analytical platforms will be necessary to rapidly screen the performance of this compound in different formulations, especially when guided by AI-driven experimental designs.
The data generated from these advanced methods will be instrumental in validating computational models and providing the detailed molecular-level understanding needed to drive innovation.
Table 3: Analytical Techniques for this compound Research
| Technique | Application in this compound Research | Future Development/Focus |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and identification in various matrices. analytice.com | Coupling with pyrolysis (Py-GC-MS) to analyze thermal decomposition products. mdpi.com |
| X-ray Photoelectron Spectroscopy (XPS) | Studying surface chemistry, such as its adsorption and dissociation on metal surfaces. rsc.orgresearchgate.net | In situ XPS to monitor the formation of tribofilms or battery interphases in real-time. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and reaction monitoring. | Ultrafast 2D NMR to study rapid reaction kinetics and short-lived intermediates. mdpi.com |
| Calorimetry (ARC, MCC) | Assessing thermal stability and flammability reduction in electrolytes. researchgate.net | Coupling with gas analyzers to identify evolved species during thermal events. mdpi.com |
| VUV Photoionization MS | Studying decomposition products of related organophosphorus compounds. mdpi.com | Application to this compound to identify reactive intermediates in flame retardancy. mdpi.com |
Q & A
Q. What are the critical safety protocols for handling Trimethyl phosphite in laboratory settings?
this compound poses significant health risks, including severe skin/eye irritation and pulmonary edema upon inhalation . Key safety measures include:
- Storage : Use tightly sealed containers under nitrogen, away from moisture, oxidizing agents (e.g., perchlorates), and strong bases. Store in cool, well-ventilated areas .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-body protective suits, and eye protection. Use emergency showers/eye wash stations in case of exposure .
- Work Practices : Prohibit open flames/sparks; use non-sparking tools. Avoid eating/drinking in handling areas and decontaminate clothing before reuse .
Q. How can researchers optimize the synthesis of this compound for reproducibility?
this compound is typically synthesized via esterification of phosphorus trichloride with methanol. Key parameters include:
- Reagent Ratios : Maintain a 3:1 molar ratio of methanol to phosphorus trichloride to minimize side reactions .
- Temperature Control : Conduct reactions at 0–5°C to prevent exothermic runaway reactions .
- Purification : Distill under reduced pressure (e.g., 40–50°C at 10 mmHg) to isolate high-purity product (>98%) .
Q. What analytical techniques are most effective for characterizing this compound?
- Spectroscopy :
- IR Spectroscopy : Peaks at 1,050 cm⁻¹ (P-O-C stretch) and 750 cm⁻¹ (P=O stretch) confirm structural integrity .
- Mass Spectrometry (EI-MS) : Base peak at m/z 124 (molecular ion) and fragment ions at m/z 109 (loss of CH₃) .
Advanced Research Questions
Q. How does this compound function as a radical trap in organic synthesis?
this compound acts as a selective trap for oxiranylcarbinyl radicals (e.g., in haloepoxide systems), forming stable phosphoranyl radicals. Key steps:
- Radical Formation : Generate radicals via thermal decomposition of AIBN with n-Bu₃SnH .
- Trapping Mechanism : The P(III) center in this compound reacts with radicals, leading to P-centered radical intermediates that stabilize via electron delocalization .
- Applications : Used in tandem cyclization-trapping reactions to synthesize complex polycycles (e.g., terpenoid derivatives) .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Discrepancies in chronic toxicity studies (e.g., teratogenicity vs. non-carcinogenicity) require:
- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) ranges across studies. For example, liver/kidney damage occurs at ≥200 mg/kg/day in rodents, but teratogenicity is observed at lower doses (50 mg/kg/day) .
- Mechanistic Studies : Investigate metabolic pathways (e.g., hydrolysis to dimethyl hydrogen phosphite) to identify bioactive species .
- Species-Specific Sensitivity : Use human cell lines (e.g., HepG2) to validate in vivo rodent data .
Q. How can this compound’s coordination chemistry be leveraged in catalysis?
this compound forms stable complexes with transition metals, enhancing catalytic activity:
- Copper Complexes : [CuI(this compound)] catalyzes C–N coupling reactions with high turnover frequency (TOF >1,000 h⁻¹) .
- Palladium Systems : Pd(0)/Trimethyl phosphite complexes enable Suzuki-Miyaura cross-couplings under mild conditions (room temperature, aqueous media) .
- Ligand Design : Modify phosphite ligands to tune steric/electronic effects. For example, bulkier substituents improve enantioselectivity in asymmetric hydrogenation .
Methodological Guidance for Data Collection
Q. What experimental designs mitigate this compound’s reactivity with air/moisture?
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions sensitive to O₂/H₂O .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect hydrolysis byproducts (e.g., dimethyl phosphite) .
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent autoxidation during long-term storage .
Q. How should researchers address gaps in this compound’s environmental fate data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
